

Physical and chemical properties of Procyanidin C2.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Procyanidin C2

Cat. No.: B8270076

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Procyanidin C2: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procyanidin C2, a trimeric proanthocyanidin composed of three (+)-catechin units, is a naturally occurring flavonoid found in various plant sources, including grape seeds, apples, and cocoa. This polyphenolic compound has garnered significant interest within the scientific community due to its potent antioxidant and anti-inflammatory properties. This technical guide provides an in-depth overview of the physical and chemical properties of **Procyanidin C2**, detailed experimental protocols for its isolation and analysis, and an exploration of its modulation of key cellular signaling pathways. All quantitative data are summarized in structured tables, and complex biological and experimental workflows are visualized using diagrams generated with Graphviz (DOT language).

Physical and Chemical Properties

Procyanidin C2 is a B-type proanthocyanidin trimer, meaning it consists of three flavan-3-ol units linked by single carbon-carbon bonds. Specifically, it is a trimer of (+)-catechin units connected by two successive (4 α \rightarrow 8) linkages.^[1] Its structure confers specific physical and chemical characteristics that are crucial for its biological activity and analytical characterization.

General Properties

Property	Value	Source
Synonyms	Procyanidin trimer C2, Catechin-(4 α → 8)-catechin- (4 α → 8)-catechin	PubChem
Appearance	As part of procyanidin extracts, it can range from a deep rose to a light brown refined powder. Oligomeric procyanidins are described as colorless to light brown.	[2]
Taste	Reported to be bitter.	[3]

Tabulated Physicochemical Data

Property	Value	Method	Reference
Molecular Formula	C45H38O18	-	[4]
Molar Mass	866.74 g/mol	-	[4]
Exact Mass	866.20581436 Da	Computed	[1]
Melting Point	Not experimentally available.	-	[5]
Solubility	Practically insoluble in water. Soluble in polar organic solvents like methanol, ethanol, and acetone.	General observation for procyanidins.	[2][6]
logP (Octanol-Water Partition Coefficient)	3.38	ALOGPS (Predicted)	[5]
pKa (Strongest Acidic)	8.64	ChemAxon (Predicted)	[5]

Experimental Protocols

Isolation and Purification of Procyanidin C2 from Grape Seeds

This protocol is a composite method based on established techniques for proanthocyanidin extraction and purification.

Objective: To isolate and purify **Procyanidin C2** from grape seeds.

Materials:

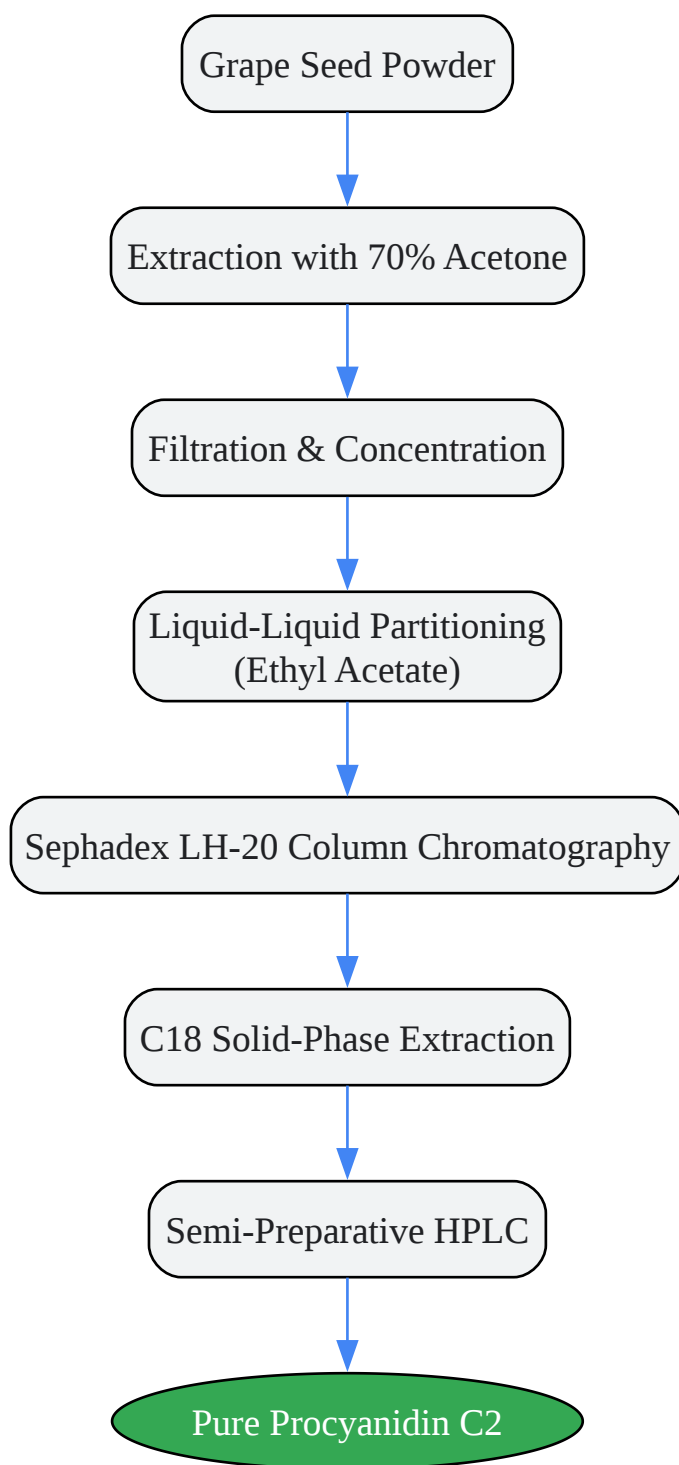
- Grape seeds
- Acetone (70% aqueous solution)
- Ethyl acetate
- Methanol
- Water (deionized)
- Sephadex LH-20 resin
- C18 solid-phase extraction (SPE) cartridges
- High-performance liquid chromatography (HPLC) system with a semi-preparative column (e.g., C18)

Methodology:

- Extraction:
 1. Grind dried grape seeds into a fine powder.
 2. Extract the powder with 70% aqueous acetone at room temperature with constant stirring for 24 hours.
 3. Filter the mixture and concentrate the filtrate under reduced pressure to remove acetone.

4. The resulting aqueous extract is then subjected to liquid-liquid extraction with ethyl acetate. The ethyl acetate fraction, containing oligomeric procyanidins, is collected.
- Column Chromatography:
 1. Evaporate the ethyl acetate extract to dryness and redissolve the residue in methanol.
 2. Apply the methanolic solution to a Sephadex LH-20 column equilibrated with methanol.
 3. Elute the column with methanol to separate compounds based on size. Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC. Fractions containing trimeric procyanidins are pooled.
 - Solid-Phase Extraction (SPE):
 1. Further purify the pooled fractions using C18 SPE cartridges to remove more polar and non-polar impurities.
 2. Condition the cartridge with methanol followed by water.
 3. Load the sample and wash with water to remove sugars and other polar compounds.
 4. Elute the procyanidins with methanol.
 - Semi-Preparative HPLC:
 1. Concentrate the methanolic eluate from SPE and inject it into a semi-preparative HPLC system.
 2. Use a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile or methanol.
 3. Monitor the elution at 280 nm and collect the peak corresponding to **Procyanidin C2**.
 4. Confirm the purity of the collected fraction by analytical HPLC and mass spectrometry.

Workflow Diagram:



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Figure 1: Isolation and Purification Workflow for **Procyanidin C2**.

Mass Spectrometry Analysis of Procyanidin C2

Objective: To confirm the molecular weight and structural features of **Procyanidin C2** using MALDI-TOF/TOF Mass Spectrometry.

Materials:

- Purified **Procyanidin C2**
- Matrix: 2,5-dihydroxybenzoic acid (DHB) or α -cyano-4-hydroxycinnamic acid (CHCA)
- Solvent: 50% aqueous methanol with 0.1% trifluoroacetic acid (TFA)
- MALDI target plate

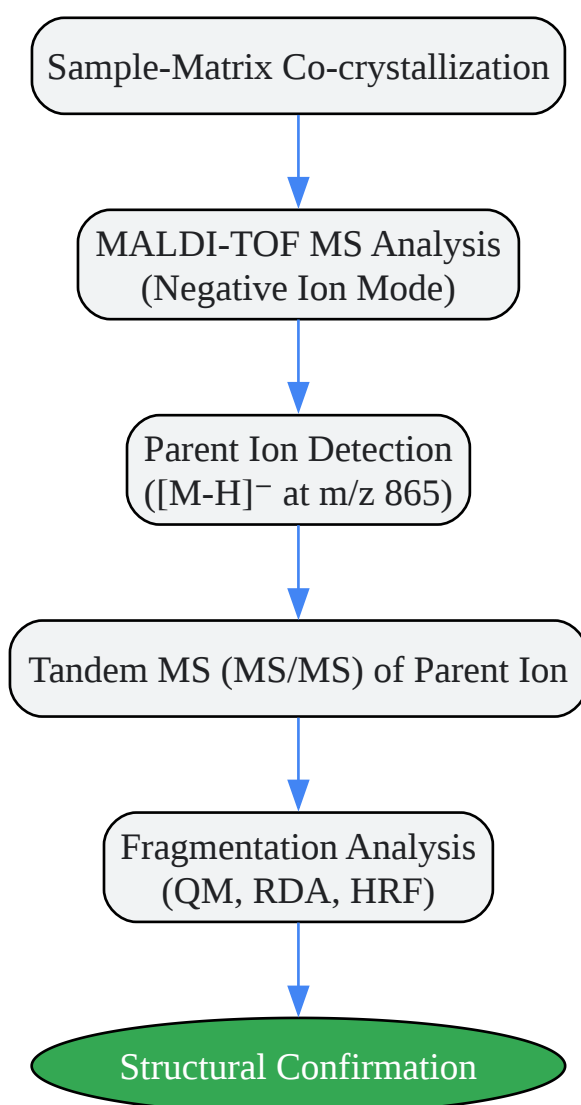
Methodology:

- Sample Preparation:
 1. Prepare a 1 mg/mL stock solution of **Procyanidin C2** in 50% aqueous methanol.
 2. Prepare a 10 mg/mL solution of the matrix (DHB or CHCA) in 50% aqueous methanol with 0.1% TFA.
 3. Mix the sample solution and the matrix solution in a 1:10 (v/v) ratio.
 4. Spot 1 μ L of the mixture onto the MALDI target plate and allow it to air dry.
- MALDI-TOF/TOF Analysis:
 1. Acquire the mass spectrum in negative ion mode, as procyanidins are readily deprotonated.
 2. The expected $[M-H]^-$ ion for **Procyanidin C2** is at m/z 865.
 3. For MS/MS analysis, select the parent ion at m/z 865 for collision-induced dissociation (CID).
 4. Analyze the fragmentation pattern. Key fragmentation pathways for B-type procyanidins include:

- Quinone Methide (QM) fission: Cleavage of the interflavan bond, resulting in fragments corresponding to the loss of a catechin unit (288 Da).
- Retro-Diels-Alder (RDA) fission: Cleavage within the heterocyclic C-ring of a catechin unit.
- Heterocyclic Ring Fission (HRF): Another type of cleavage within the C-ring.

Expected Fragmentation: For a trimer, QM fission will result in a dimer fragment ion ($[M-H-288]^-$) at m/z 577 and a monomer fragment. Further fragmentation of the dimer will yield monomeric ions.

Experimental Workflow Diagram:



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Figure 2: Workflow for MALDI-TOF/TOF Analysis of **Procyanidin C2**.

NMR Spectroscopy Analysis of Procyanidin C2

Objective: To elucidate the detailed structure and stereochemistry of **Procyanidin C2** using 1D and 2D NMR spectroscopy.

Materials:

- Purified **Procyanidin C2**
- Deuterated solvent (e.g., Methanol-d₄, Acetone-d₆)
- NMR spectrometer

Methodology:

- Sample Preparation:
 1. Dissolve an appropriate amount of purified **Procyanidin C2** in the chosen deuterated solvent.
- NMR Data Acquisition:
 1. Acquire a ¹H NMR spectrum to identify the proton signals.
 2. Acquire a ¹³C NMR spectrum to identify the carbon signals.
 3. Acquire 2D NMR spectra for structural elucidation:
 - COSY (Correlation Spectroscopy): To identify proton-proton couplings within the catechin units.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which are crucial for confirming the ($4\alpha \rightarrow 8$) linkages between the catechin units.

Expected Spectral Features: The NMR spectra of **Procyanidin C2** are complex due to the presence of three catechin units. Key features to look for include:

- Signals corresponding to the aromatic protons of the A and B rings of the catechin units.
- Signals for the protons and carbons of the heterocyclic C-rings.
- The HMBC spectrum should show correlations between H-4 of one unit and C-8 and C-6 of the adjacent unit, confirming the interflavan linkage. The specific chemical shifts will confirm the ($4\alpha \rightarrow 8$) connectivity.

Biological Activity and Signaling Pathways

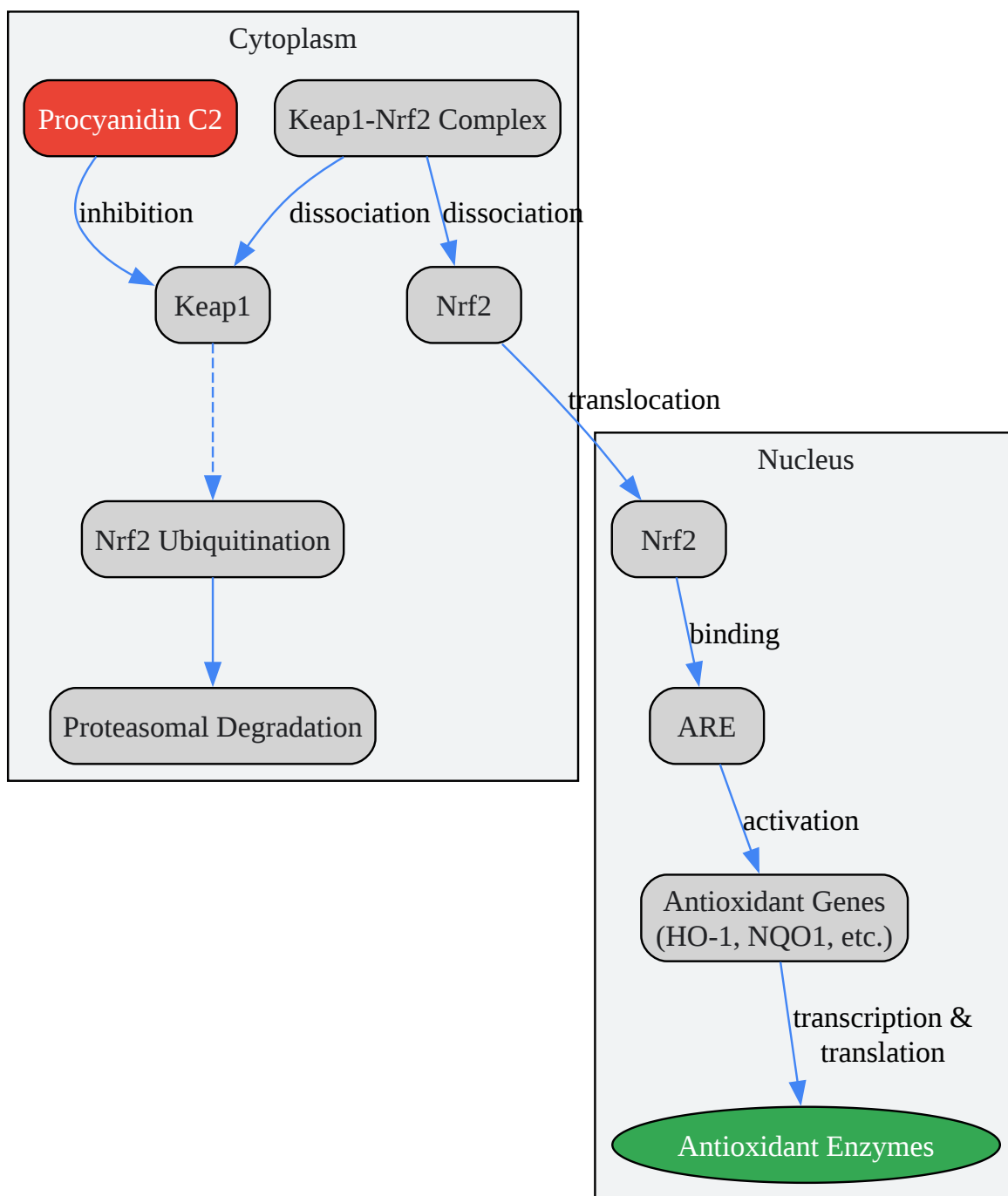
Procyanidin C2, along with other procyanidins, exhibits significant biological activities, primarily attributed to its antioxidant and anti-inflammatory properties. These effects are mediated through the modulation of key cellular signaling pathways.

Antioxidant Activity via the Nrf2/ARE Pathway

Procyanidins are potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway, a primary cellular defense mechanism against oxidative stress.

Mechanism of Action: Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Procyanidins can induce a conformational change in Keap1, leading to the release of Nrf2.^{[4][6]} The stabilized Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter regions of various antioxidant genes, upregulating their expression.^{[4][6]} These genes encode for protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).^[7]

Signaling Pathway Diagram:



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Figure 3: **Procyanidin C2** Activation of the Nrf2/ARE Pathway.

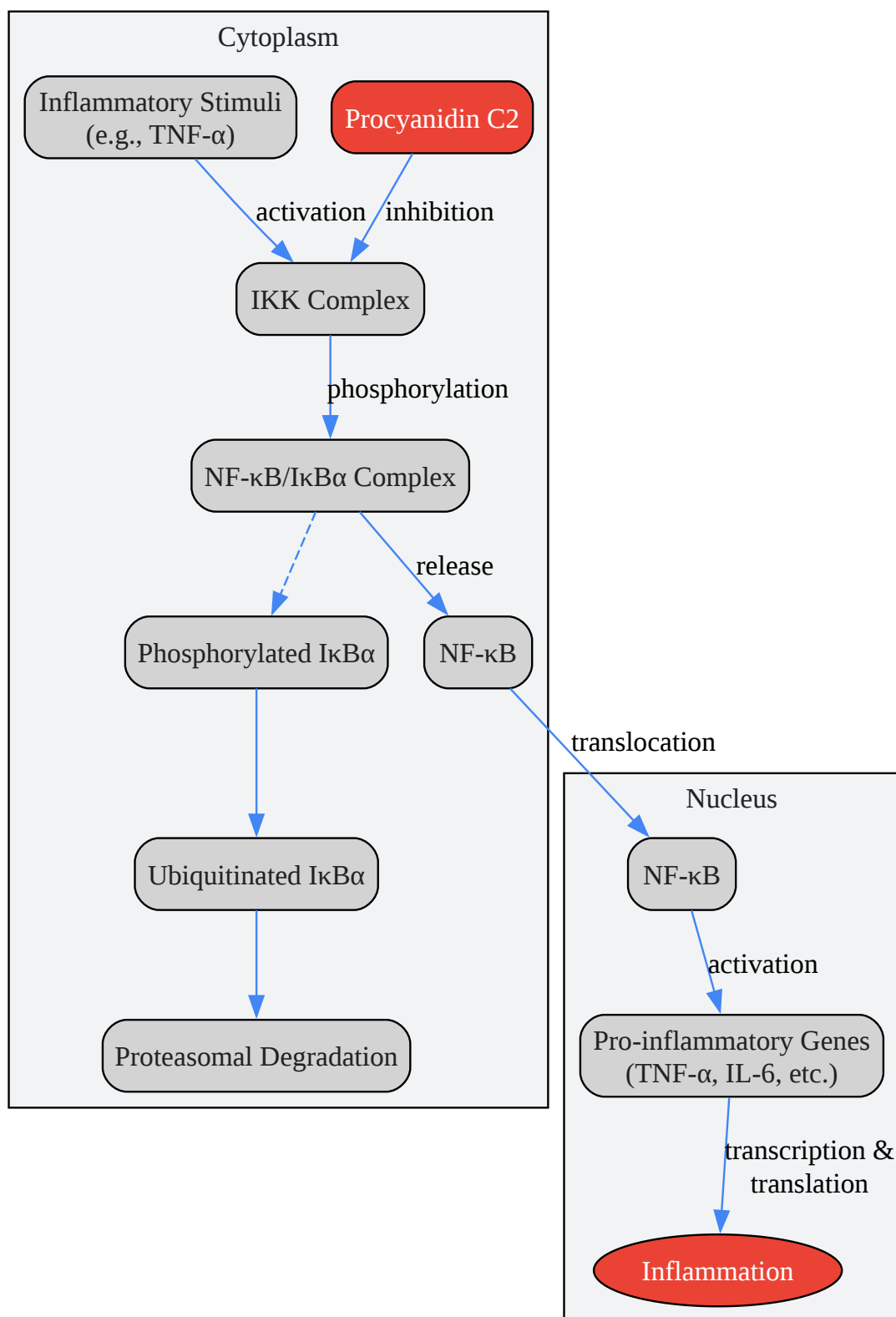
Anti-inflammatory Activity via Inhibition of the NF- κ B Pathway

The Nuclear Factor-kappa B (NF- κ B) signaling pathway is a central regulator of inflammation. Chronic activation of this pathway is implicated in numerous inflammatory diseases.

Procyanidins have been shown to inhibit NF- κ B activation at multiple levels.

Mechanism of Action: In its inactive state, NF- κ B (a heterodimer of p50 and p65 subunits) is sequestered in the cytoplasm by an inhibitory protein called I κ B α . Inflammatory stimuli trigger the activation of the I κ B kinase (IKK) complex, which phosphorylates I κ B α . This phosphorylation marks I κ B α for ubiquitination and proteasomal degradation, releasing NF- κ B. The freed NF- κ B then translocates to the nucleus and activates the transcription of pro-inflammatory genes, including cytokines (e.g., TNF- α , IL-6) and chemokines. Procyanidins can inhibit the activation of the IKK complex, thereby preventing the degradation of I κ B α and keeping NF- κ B in its inactive cytoplasmic state.^{[8][9]}

Signaling Pathway Diagram:



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Figure 4: **Procyanidin C2** Inhibition of the NF-κB Pathway.

Conclusion

Procyanidin C2 is a promising natural compound with well-defined chemical properties and significant biological activities. Its potent antioxidant and anti-inflammatory effects, mediated through the modulation of the Nrf2 and NF- κ B signaling pathways, make it a compelling candidate for further research in the prevention and treatment of chronic diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of **Procyanidin C2**. Further investigations are warranted to fully elucidate its bioavailability, metabolism, and efficacy in preclinical and clinical settings.

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- To cite this document: BenchChem. [Physical and chemical properties of Procyanidin C2.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8270076#physical-and-chemical-properties-of-procyanidin-c2]

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